molecular formula C8H11NO B13157477 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one

Cat. No.: B13157477
M. Wt: 137.18 g/mol
InChI Key: QJDIVUYQOUEVIL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one is a cyclopropyl ketone derivative featuring a propargylamine substituent. The cyclopropyl group is notable for enhancing metabolic stability in pharmaceuticals, while the propargylamine moiety may confer reactivity toward click chemistry or Michael additions.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1-cyclopropyl-2-(prop-2-ynylamino)ethanone

InChI

InChI=1S/C8H11NO/c1-2-5-9-6-8(10)7-3-4-7/h1,7,9H,3-6H2

InChI Key

QJDIVUYQOUEVIL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one typically involves the reaction of cyclopropyl ketone with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the amine to the ketone. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:
  • Sulfonyl vs. Thioether Groups :

    • The sulfonyl derivative (1-cyclopropyl-2-(phenylsulfonyl)ethan-1-one) achieved a higher yield (88%) compared to the thioether analog (68.4%) under similar conditions .
    • Sulfonyl groups enhance electrophilicity at the ketone, facilitating nucleophilic additions, while thioethers may offer greater lipophilicity .
    • Asymmetric reduction of the sulfonyl compound achieved 99.2% ee using a Ru-catalyst, whereas the thioether analog yielded 87.2% ee, suggesting sulfonyl groups provide superior stereochemical control .
  • Piperazinyl Substituents :

    • 1-Cyclopropyl-2-(4-methylpiperazin-1-yl)ethan-1-one was synthesized in 69% yield, highlighting the compatibility of amine substituents with cyclopropane-containing ketones . Such groups are common in CNS-active drugs due to improved solubility and receptor interactions.
  • Fluorinated Derivatives :

    • 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one (CAS 1343220-27-8) is commercially available with 98% purity, indicating stability and utility as a building block . Fluorine atoms often enhance bioavailability and metabolic resistance .

Reactivity and Functionalization

  • Sulfonyl Directing Effects : Sulfonyl groups act as removable directing groups in asymmetric catalysis, enabling precise stereocontrol during reductions .
  • Thioether Applications : Thioether analogs participate in radical reactions and sulfur-based cross-couplings, useful in materials science .

Physicochemical Properties

  • Melting Points : Sulfonyl derivatives (e.g., 57–58°C) are typically solids, whereas thioethers and amines are often liquids or oils, reflecting differences in polarity and crystallinity .
  • Enantiopurity : High ee values (>99%) in sulfonyl derivatives suggest utility in chiral synthesis, whereas thioethers may require further optimization for enantioselective applications .

Biological Activity

1-Cyclopropyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one (CAS Number: 1598125-54-2) is a compound with potential biological significance, particularly in medicinal chemistry. Its unique structure, featuring a cyclopropyl group and an alkyne functionality, suggests it may exhibit interesting biological activities, including antimicrobial and anticancer properties.

The molecular formula for this compound is C8H11NOC_8H_{11}NO, with a molecular weight of 137.18 g/mol. The compound's structure can be represented as follows:

\text{Structure }C#CCNCC(=O)C_1CC_1

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various alkaloids and derivatives similar to this compound. While specific data on this compound is limited, the structural similarities to known active compounds suggest potential efficacy against pathogenic bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (mg/mL)Target Organisms
Compound A0.0048E. coli
Compound B0.0195Bacillus mycoides
Compound C0.039C. albicans

Anticancer Potential

The presence of the alkyne group in this compound may enhance its interaction with biological targets involved in cancer proliferation pathways. Similar compounds have shown promising results in inhibiting tumor growth.

Case Study: Alkyne Derivatives in Cancer Research
A study investigated various alkyne-containing compounds for their cytotoxic effects on cancer cell lines, revealing that modifications in the alkyne structure could significantly alter potency and selectivity against different cancer types.

The proposed mechanism of action for compounds like this compound involves interaction with specific enzymes or receptors involved in microbial growth and cancer cell proliferation. The alkyne group can facilitate binding to these targets, potentially leading to inhibition of critical pathways.

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